Tris(4-nonylphenyl) phosphite
Overview
Description
Tris(4-nonylphenyl) phosphite: is an organophosphite compound widely used as an antioxidant and stabilizer in various industrial applications. It is known for its ability to improve the performance and longevity of polymers by decomposing hydroperoxides and enhancing thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-nonylphenyl) phosphite is typically synthesized by reacting phosphorus trichloride with an excess of nonylphenol. The reaction is carried out under agitation and heating to liberate hydrogen chloride as a by-product. The excess nonylphenol is then removed by thin film distillation to achieve a low residual chloride level and a low acid number .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The reaction temperature ranges from room temperature to 130°C, and the distillation process is conducted at temperatures between 100°C and 350°C under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions: Tris(4-nonylphenyl) phosphite undergoes various chemical reactions, including oxidation and hydrolysis. During oxidation, it can form alkylphenols such as 4-nonylphenol and octylphenol .
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or other oxidizing agents.
Hydrolysis: Can occur in the presence of water, leading to the formation of nonylphenol.
Major Products:
Oxidation Products: Alkylphenols like 4-nonylphenol.
Hydrolysis Products: Nonylphenol.
Scientific Research Applications
Tris(4-nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer to prevent oxidative degradation of polymers such as polyethylene and polyamide 6.
Biology and Medicine: While its primary use is in industrial applications, its antioxidant properties are of interest in biological research for studying oxidative stress and related phenomena.
Industry: Commonly used in the production of flame retardant nanocomposites and packaging materials.
Mechanism of Action
Tris(4-nonylphenyl) phosphite acts as an antioxidant by decomposing hydroperoxides, which are harmful by-products of polymer degradation. This decomposition prevents the breakdown of polymer chains, thereby enhancing the material’s stability and longevity . The compound’s molecular targets include hydroperoxides, which it reduces to less reactive species, thus protecting the polymer matrix.
Comparison with Similar Compounds
- Tris(2,4-di-tert-butylphenyl) phosphite
- Triphenyl phosphite
- Triethyl phosphite
- Triisopropyl phosphite
Comparison: Tris(4-nonylphenyl) phosphite is unique due to its branched nonylphenyl groups, which provide superior stabilization and antioxidant properties compared to other phosphites. Its ability to decompose hydroperoxides and enhance thermal stability makes it particularly valuable in applications requiring long-term polymer stability .
Properties
IUPAC Name |
tris(4-nonylphenyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-25-40-28-34-43(35-29-40)46-49(47-44-36-30-41(31-37-44)26-23-20-17-14-11-8-5-2)48-45-38-32-42(33-39-45)27-24-21-18-15-12-9-6-3/h28-39H,4-27H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMXGCZJYUCMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=CC=C(C=C3)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872866 | |
Record name | Phenol, 4-nonyl-, phosphite (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
Record name | Phenol, 4-nonyl-, phosphite (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3050-88-2, 26523-78-4 | |
Record name | Phenol, 4-nonyl-, phosphite (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3050-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(nonylphenyl)phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003050882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-nonyl-, phosphite (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-nonyl-, phosphite (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-nonyl-, phosphite (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E423N4NW2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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